molecular formula C15H10N6OS B2932335 N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415512-16-0

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2932335
CAS No.: 2415512-16-0
M. Wt: 322.35
InChI Key: GATLZKFWBVUJGQ-UHFFFAOYSA-N
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Description

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound featuring a thiazole ring fused to an imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the imidazo[1,2-b]pyridazine core. Common synthetic routes include:

  • Thiazole Formation: Reacting appropriate halides with thiourea or thioamide derivatives under acidic or basic conditions.

  • Imidazo[1,2-b]pyridazine Core Formation: Cyclization reactions involving hydrazine derivatives and pyridine derivatives under high-temperature conditions.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of thiazole to sulfones or sulfoxides using oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Reduction of the imidazo[1,2-b]pyridazine core using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: Nucleophilic substitution reactions at the pyridine or thiazole rings using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), m-CPBA, acetic acid.

  • Reduction: LiAlH4, NaBH4, ethanol.

  • Substitution: Amines, alcohols, acetic acid, DMF.

Major Products Formed:

  • Oxidation Products: Thiazole sulfones, sulfoxides.

  • Reduction Products: Reduced imidazo[1,2-b]pyridazine derivatives.

  • Substitution Products: N-substituted or O-substituted derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Medicinal Chemistry: Potential use as a lead compound in drug discovery for treating diseases such as cancer, inflammation, and microbial infections.

  • Material Science: Use in the development of advanced materials with unique electronic or photonic properties.

  • Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in cellular signaling pathways, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • Thiazole Derivatives: Other thiazole-containing compounds with diverse biological activities.

  • Imidazo[1,2-b]pyridazine Derivatives: Compounds with similar core structures used in medicinal chemistry.

Uniqueness: N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its unique combination of thiazole and imidazo[1,2-b]pyridazine rings, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6OS/c22-14(11-4-5-13-17-7-8-21(13)20-11)19-15-18-12(9-23-15)10-3-1-2-6-16-10/h1-9H,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATLZKFWBVUJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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